Mansonin acetate
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Overview
Description
Preparation Methods
The preparation of Mansonin acetate involves synthetic routes that are not widely documented. it is typically synthesized through complex organic reactions that require precise conditions. Industrial production methods for this compound are not well-established, and it is often produced in small quantities for research purposes .
Chemical Reactions Analysis
Mansonin acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include manganese(III) acetate, which is known to mediate radical reactions under mild and efficient conditions . Major products formed from these reactions can include biologically active molecules and complex organic compounds .
Scientific Research Applications
Mansonin acetate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used in the synthesis of biologically active molecules and in the study of complex organic reactions . In biology and medicine, this compound is explored for its potential therapeutic applications, including its role in drug development and biomedical research .
Mechanism of Action
The mechanism of action of Mansonin acetate involves its interaction with molecular targets and pathways in biological systems. It is thought to exert its effects by modulating specific biochemical pathways, although the exact mechanisms are not fully understood . Research is ongoing to elucidate the molecular targets and pathways involved in its action .
Comparison with Similar Compounds
Mansonin acetate can be compared with other similar compounds, such as manganese(III) acetate and other manganese-based compounds. These compounds share some chemical properties and reactivity but differ in their specific applications and effects . Manganese(III) acetate, for example, is widely used in organic synthesis for its ability to mediate radical reactions .
Properties
CAS No. |
100665-37-0 |
---|---|
Molecular Formula |
C33H48O11 |
Molecular Weight |
620.7 g/mol |
IUPAC Name |
[(3R)-6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dimethoxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C33H48O11/c1-18-26(43-19(2)35)27(39-4)28(40-5)29(42-18)44-21-6-11-31(17-34)23-7-10-30(3)22(20-14-25(36)41-16-20)9-13-33(30,38)24(23)8-12-32(31,37)15-21/h14,17-18,21-24,26-29,37-38H,6-13,15-16H2,1-5H3/t18?,21?,22?,23?,24?,26-,27?,28?,29?,30?,31?,32?,33?/m1/s1 |
InChI Key |
CPMCFEFLJDDPET-HBEICTFKSA-N |
Isomeric SMILES |
CC1[C@H](C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC)OC(=O)C |
Origin of Product |
United States |
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